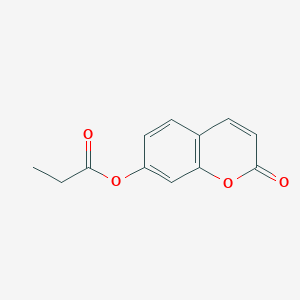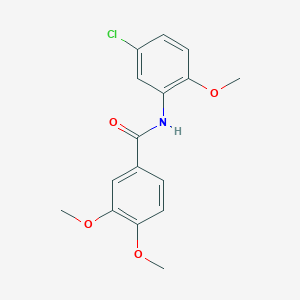
2-oxo-2H-chromen-7-yl propionate
Descripción general
Descripción
2-oxo-2H-chromen-7-yl propionate, also known as coumarin-7-propionate, is a chemical compound with a molecular formula of C13H10O4. It belongs to the class of coumarin derivatives and is widely used in scientific research due to its diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-Oxo-2H-chromen-7-yl propionate and its derivatives have been extensively studied for their synthesis and chemical reactions. For instance, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid involves various chemical reactions, including condensation and cyclo-condensation processes (Čačić et al., 2009). Similarly, the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives involves aldol condensation and intramolecular lactonization (Gašparová et al., 2013).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds derived from 2-oxo-2H-chromen-7-yl propionate. For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and evaluated for their antibacterial activity (Čačić et al., 2006).
Antineoplastic Activity
The antineoplastic (anti-cancer) potential of derivatives of 2-oxo-2H-chromen-7-yl propionate has also been a subject of research. For example, certain derivatives have shown promising results in inhibiting human tumor cell lines, suggesting their potential as anticancer agents (Gašparová et al., 2013).
Structural Analysis
The structure and molecular interactions of 2-oxo-2H-chromen-7-yl propionate have been analyzed in various studies. For instance, the title compound exhibits intramolecular hydrogen bonding, forming specific molecular structures and networks (Bibila Mayaya Bisseyou et al., 2013).
Novel Compound Synthesis
The compound has been used as a base for synthesizing a range of novel compounds. For example, new derivatives of 2-oxo-2H-chromen-7-yl dimethylcarbamates have been synthesized, expanding the chemical diversity of this class of compounds (Janse van Rensburg & Robinson, 2009).
Antioxidant Activity
The antioxidant activity of certain derivatives of 2-oxo-2H-chromen-7-yl propionate has been a focus of some studies, indicating their potential in oxidative stress-related applications (Shatokhin et al., 2021).
Propiedades
IUPAC Name |
(2-oxochromen-7-yl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-11(13)15-9-5-3-8-4-6-12(14)16-10(8)7-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGQHBCQYOMSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)


![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)


![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)